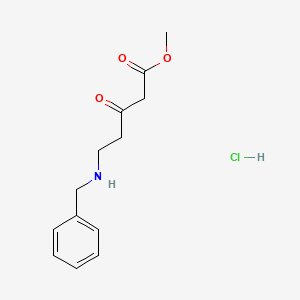
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride: is an organic compound with the molecular formula C13H20ClNO3. It is a hydrochloride salt form of ethyl 3-((4-methoxybenzyl)amino)propanoate, which is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and an amino group, making it a versatile molecule for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-bromopropanoate and 4-methoxybenzylamine.
Nucleophilic Substitution Reaction: Ethyl 3-bromopropanoate undergoes a nucleophilic substitution reaction with 4-methoxybenzylamine in the presence of a base, such as sodium hydroxide, to form ethyl 3-((4-methoxybenzyl)amino)propanoate.
Hydrochloride Formation: The resulting ethyl 3-((4-methoxybenzyl)amino)propanoate is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used in reactors to carry out the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions: Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and appropriate solvents.
Major Products Formed:
Oxidation Products: Corresponding carboxylic acids or aldehydes.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 3-((2-methoxybenzyl)amino)propanoate
- Ethyl 3-((3-ethoxybenzyl)amino)propanoate
- Ethyl 3-((4-pyridinylmethyl)amino)propanoate
Uniqueness:
- Methoxy Group Position: The position of the methoxy group on the benzyl ring can significantly influence the compound’s chemical and biological properties.
- Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.
属性
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-17-13(15)8-9-14-10-11-4-6-12(16-2)7-5-11;/h4-7,14H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIDNNEFKJCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














